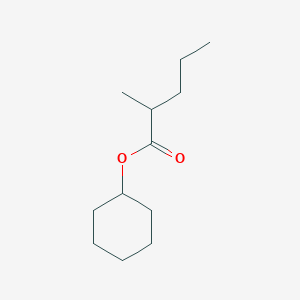
Cyclohexyl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-methylpentanoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from cyclohexanol and 2-methylpentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-methylpentanoate can be synthesized through the esterification reaction between cyclohexanol and 2-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-methylpentanoate, like other esters, can undergo several types of chemical reactions:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexanol and 2-methylpentanoic acid.
Reduction: Cyclohexanol and 2-methylpentanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Cyclohexyl 2-methylpentanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexyl 2-methylpentanoate primarily involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing cyclohexanol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Another ester with a similar structure but different alkyl chain length.
Cyclohexyl butyrate: Similar ester with a butyrate group instead of a 2-methylpentanoate group.
Uniqueness
Cyclohexyl 2-methylpentanoate is unique due to its specific ester linkage and the presence of a cyclohexyl group, which imparts distinct chemical and physical properties compared to other esters. Its specific structure influences its reactivity and applications in various fields .
Properties
CAS No. |
60988-38-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
cyclohexyl 2-methylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-3-7-10(2)12(13)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
YPSSTFUENXMUKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


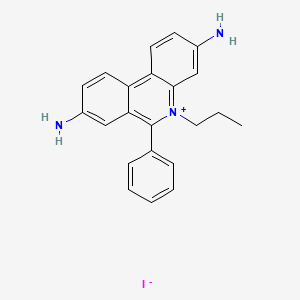
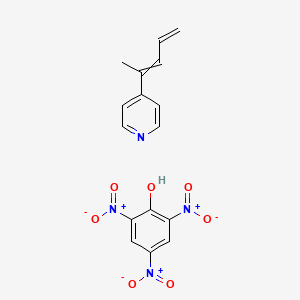
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
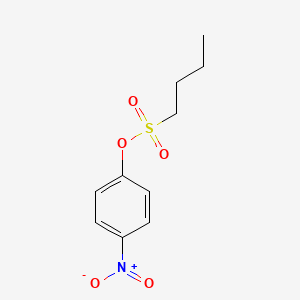

![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
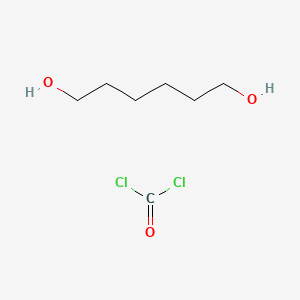
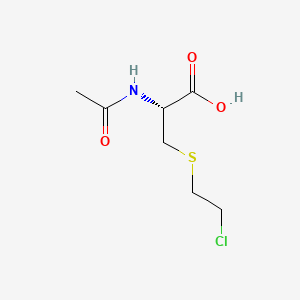
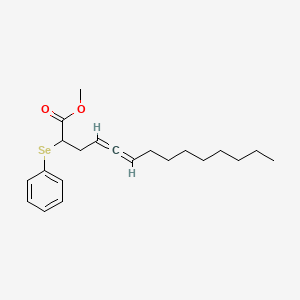
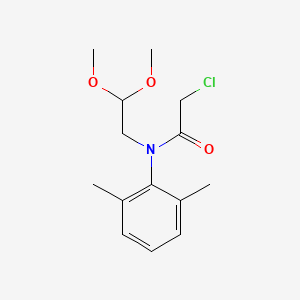
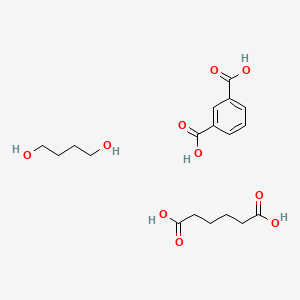
![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
